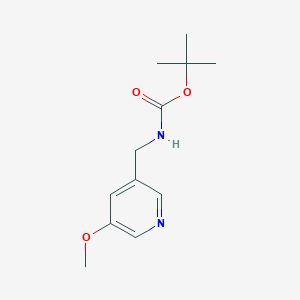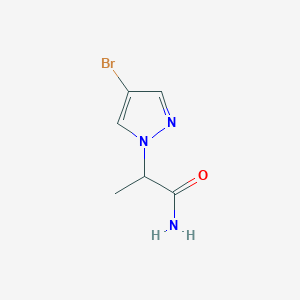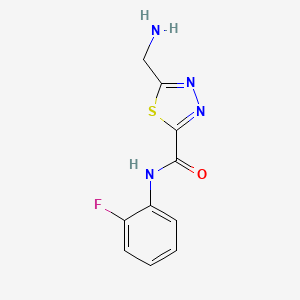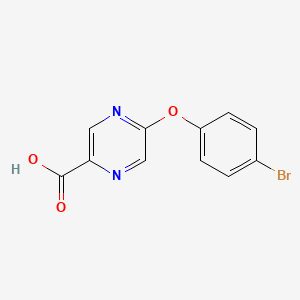
4-(カルバモイルアミノ)ベンゼン-1-スルホニルフルオリド
概要
説明
4-(Carbamoylamino)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C(_7)H(_7)FN(_2)O(_3)S and a molecular weight of 218.21 g/mol . This compound is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring, which is further substituted with a carbamoylamino group. It is primarily used in biochemical research and has applications in various scientific fields.
科学的研究の応用
4-(Carbamoylamino)benzene-1-sulfonyl fluoride is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.
Biology: Employed in the study of enzyme inhibition, as the sulfonyl fluoride group can act as a covalent inhibitor of serine proteases.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carbamoylamino)benzene-1-sulfonyl fluoride typically involves the reaction of 4-aminobenzenesulfonyl fluoride with urea under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is often subjected to purification steps, such as recrystallization or chromatography, to isolate the final product.
化学反応の分析
Types of Reactions
4-(Carbamoylamino)benzene-1-sulfonyl fluoride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous bases, resulting in the formation of sulfonic acids and amines.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Hydrolysis: Conducted in aqueous acidic or basic conditions, often at elevated temperatures.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, are used depending on the desired transformation.
Major Products Formed
Nucleophilic Substitution: Produces substituted sulfonamides or sulfonates.
Hydrolysis: Yields sulfonic acids and corresponding amines.
Oxidation and Reduction: Leads to various oxidized or reduced derivatives, depending on the reaction conditions.
作用機序
The mechanism of action of 4-(Carbamoylamino)benzene-1-sulfonyl fluoride involves the covalent modification of target proteins. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in the active sites of enzymes. This covalent attachment inhibits the enzyme’s activity, making it a valuable tool for studying enzyme function and for developing enzyme inhibitors .
類似化合物との比較
Similar Compounds
4-(Aminomethyl)benzenesulfonyl fluoride: Similar structure but with an aminomethyl group instead of a carbamoylamino group.
4-(Nitro)benzenesulfonyl fluoride: Contains a nitro group, which alters its reactivity and applications.
4-(Methoxy)benzenesulfonyl fluoride: Features a methoxy group, affecting its chemical properties and uses.
Uniqueness
4-(Carbamoylamino)benzene-1-sulfonyl fluoride is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both the carbamoylamino and sulfonyl fluoride groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications .
特性
IUPAC Name |
4-(carbamoylamino)benzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3S/c8-14(12,13)6-3-1-5(2-4-6)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXVJFSPGNLQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193387-13-1 | |
| Record name | 4-(carbamoylamino)benzene-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride](/img/structure/B1521467.png)
![3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1521468.png)










